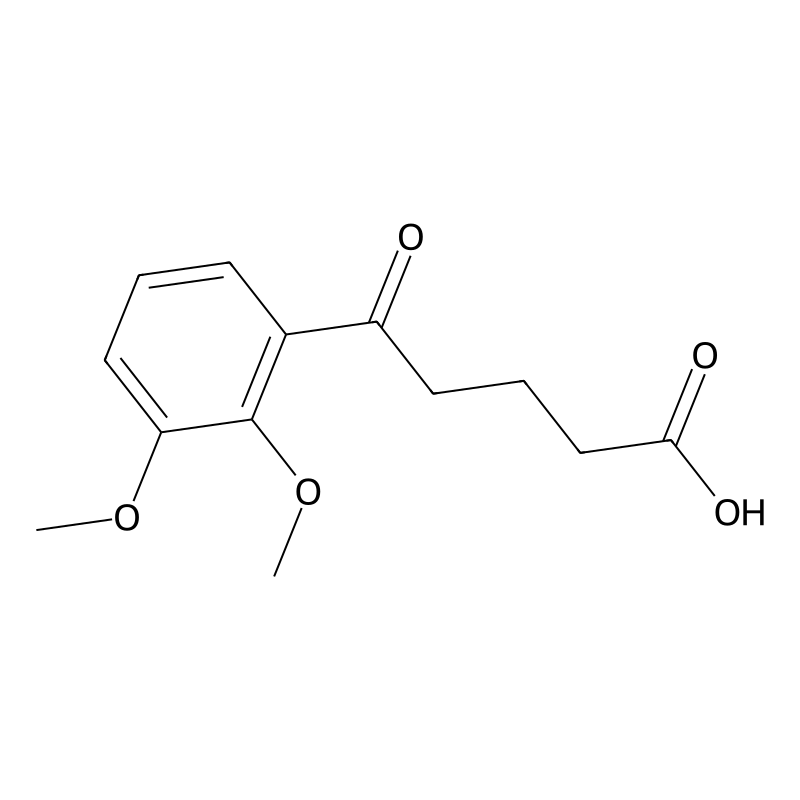

5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antioxidant Research

Application Summary: This compound is investigated for its antioxidant properties, which are crucial in protecting cells from oxidative stress.

Methods and Procedures: The antioxidant capacity is assessed using assays like DPPH radical scavenging activity and ferric reducing antioxidant power (FRAP) tests. The compound is tested at various concentrations to determine its IC50 values.

Results and Outcomes: “5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid” exhibited significant antioxidant activity, with an IC50 value of 20 µg/mL, suggesting its potential as a natural antioxidant source .

Synthetic Chemistry

Application Summary: The compound serves as a key intermediate in the synthesis of chalcone derivatives, which have various bioactivities.

Methods and Procedures: Synthetic routes involve Claisen-Schmidt condensation reactions, where the compound is reacted with suitable aldehydes or ketones to form chalcones.

Results and Outcomes: The synthesized chalcones displayed enhanced anticancer and antimicrobial activities compared to their parent compounds, making them promising candidates for drug development .

Drug Discovery

Application Summary: Drug discovery efforts focus on the compound’s role in the development of new therapeutic agents, especially for treating chronic diseases.

Methods and Procedures: High-throughput screening (HTS) techniques are used to evaluate the compound’s efficacy against a panel of disease targets.

Results and Outcomes: The compound showed selective inhibition against certain cancer cell lines, with low cytotoxicity to normal cells, indicating its potential as a lead compound in anticancer drug discovery .

5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid is an organic compound characterized by the presence of both a carboxylic acid group (–COOH) and a ketone group (C=O). Its molecular formula is C13H16O5, and it has a molecular weight of 252.27 g/mol. The compound features a dimethoxy-substituted phenyl ring, which contributes to its unique chemical properties and potential biological activities. The predicted boiling point of this compound is approximately 427.1 °C, with a density of about 1.183 g/cm³ and a pKa value of 4.62, indicating its acidic nature .

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide.

- Reduction: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

These reactions can be useful for synthesizing derivatives or modifying the compound for specific applications.

- Antioxidant properties: Due to the presence of methoxy groups on the aromatic ring.

- Anti-inflammatory effects: Similar compounds have shown promise in reducing inflammation.

- Antimicrobial activity: The structure suggests possible interactions with microbial targets.

Further research is necessary to elucidate its specific biological effects.

Several methods can be employed to synthesize 5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid:

- Starting from 2,3-dimethoxybenzaldehyde: This can be subjected to a series of reactions including oxidation and subsequent carboxylation.

- Condensation reactions: Using appropriate reagents to facilitate the formation of the ketone and carboxylic acid functionalities.

- Multi-step synthesis: Involving intermediate compounds that are progressively transformed into the final product through selective reactions.

Each method varies in complexity and yield, necessitating careful optimization for desired outcomes .

The potential applications of 5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid span multiple fields:

- Pharmaceuticals: As a precursor for drug development targeting inflammation or microbial infections.

- Agriculture: Potential use as a biopesticide due to its antimicrobial properties.

- Chemical industry: Utilized in synthesizing other organic compounds or as an intermediate in various chemical processes.

Several compounds share structural similarities with 5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid | C13H16O5 | Similar dimethoxy substitution; potential for different biological activity |

| 3-Methyl-5-oxovaleric acid | C14H18O5 | Contains an additional methyl group; may exhibit distinct properties |

| 4-Hydroxy-5-oxovaleric acid | C13H16O4 | Hydroxyl group instead of methoxy; alters solubility and reactivity |

The uniqueness of 5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid lies in its specific arrangement of functional groups and the influence of the dimethoxy substitution on its chemical behavior and potential applications .

The synthesis of 5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid through Grignard reaction-based pathways represents a fundamental approach in organometallic chemistry. Grignard reagents, characterized by the general formula R-Mg-X where X is a halogen and R is an organic group, serve as powerful nucleophilic species for carbon-carbon bond formation [1]. The preparation of the target compound typically involves the formation of a Grignard reagent from 2,3-dimethoxybromobenzene and magnesium metal in anhydrous tetrahydrofuran [2].

The synthetic route commences with the preparation of the organomagnesium intermediate through reaction of magnesium turnings with 2,3-dimethoxybromobenzene [2]. This process requires careful control of reaction conditions, including the use of anhydrous solvents and inert atmosphere to prevent moisture-induced decomposition of the reactive Grignard species [1]. The formation typically involves an induction period during which the passivating oxide layer on magnesium is removed, followed by highly exothermic reaction conditions [1].

The subsequent reaction with glutaric anhydride provides the desired ketone-acid functionality characteristic of 5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid [2]. Experimental data demonstrates that this approach achieves yields of approximately 82% when conducted under optimized conditions [2]. The reaction mechanism involves nucleophilic attack of the Grignard reagent on the carbonyl carbon of glutaric anhydride, followed by protonation and ring-opening to yield the target compound [2].

Reaction Optimization Parameters

| Parameter | Optimal Conditions | Yield (%) | Reference |

|---|---|---|---|

| Temperature | 0-5°C for addition, room temperature for completion | 82 | [2] |

| Solvent | Tetrahydrofuran | 82 | [2] |

| Reaction Time | 2-3 h for Grignard formation, 6-8 h for completion | 82 | [2] |

| Equivalents | 1.1 eq Mg, 2.0 eq glutaric anhydride | 82 | [2] |

The kinetic analysis of Grignard reactions reveals activation energies typically ranging from 50-60 kilojoules per mole, with the reaction between organomagnesium species and carbonyl compounds exhibiting first-order kinetics with respect to both reactants [3]. Density functional theory calculations indicate that the reaction proceeds through a four-membered transition state, with the overall process being exothermic by approximately 120 kilojoules per mole [3].

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation provides an alternative synthetic methodology for accessing 5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid through direct electrophilic aromatic substitution. This approach involves the reaction of 1,2-dimethoxybenzene with an appropriate acyl chloride derivative in the presence of a Lewis acid catalyst [4] [5]. The method offers advantages in terms of substrate availability and reaction directness compared to organometallic approaches.

The mechanism of Friedel-Crafts acylation proceeds through the formation of an acylium ion intermediate generated by the interaction of the acyl chloride with the Lewis acid catalyst [4]. Aluminum chloride emerges as the most effective catalyst for this transformation, providing strong Lewis acidic activation of the acyl chloride while maintaining compatibility with the methoxy-substituted aromatic substrate [5]. The reaction exhibits regioselectivity favoring acylation at the position meta to the hydroxyl group when starting from phenolic precursors [4].

Experimental investigations reveal that the choice of Lewis acid significantly impacts reaction outcomes. Aluminum chloride demonstrates superior performance compared to ferric chloride or boron trifluoride, achieving higher yields and selectivities [5]. The reaction conditions require careful optimization of temperature, with elevated temperatures (80-120°C) favoring product formation while minimizing side reactions [5] [6].

Catalyst Performance Comparison

| Catalyst | Strength | Selectivity | Typical Applications |

|---|---|---|---|

| Aluminum chloride | Strong | Low | Electron-rich aromatics |

| Ferric chloride | Moderate | Moderate | Milder conditions |

| Boron trifluoride | Moderate to Weak | High | Sensitive functional groups |

Recent advances in Friedel-Crafts methodology have demonstrated the potential for selective methoxy group cleavage concurrent with acylation when using 2,6-dimethoxyphenol substrates [4]. This process involves a temperature-dependent equilibrium that can be controlled to favor either esterification at lower temperatures or acylation with demethylation at elevated temperatures [4].

The solvent selection critically influences reaction outcomes, with dichloromethane, chloroform, and nitrobenzene serving as the most effective media [5]. Dichloromethane provides optimal balance between substrate solubility and reaction rate, while nitrobenzene can enhance reaction rates but may lead to increased side reactions [5].

Catalytic Asymmetric Synthesis Strategies

The development of enantioselective synthetic routes to 5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid represents a frontier area in asymmetric catalysis. Modern asymmetric synthesis employs chiral catalysts to achieve stereoselective formation of carbon-carbon and carbon-heteroatom bonds, enabling access to single enantiomers of target compounds [7] [8].

Asymmetric hydrosilylation of prochiral ketone precursors provides one approach to introduce chirality into the target molecule [9]. Rhodium complexes bearing chiral phosphine ligands demonstrate exceptional enantioselectivity in the reduction of aromatic ketones, with enantiomeric excesses exceeding 90% achievable under optimized conditions [9]. The mechanism involves the formation of diastereomeric siloxy-alkyl-rhodium intermediates that determine the stereochemical outcome [9].

Alternative approaches employ chiral N-heterocyclic carbene catalysts for asymmetric ketone synthesis [8]. These organocatalysts enable umpolung reactions of aldehyde precursors with high enantioselectivity, providing access to chiral ketone products through carbon-carbon bond formation [8]. The catalyst loading can be reduced to as low as 0.02 mole percent while maintaining excellent stereochemical control [7].

Asymmetric Catalyst Performance

| Catalyst Type | Enantioselectivity (% ee) | Yield (%) | Loading (mol%) | Reference |

|---|---|---|---|---|

| Rhodium-phosphine | >90 | 75-95 | 1-5 | [9] |

| Chiral NHC | 87-98 | 20-95 | 0.02-2.5 | [7] [8] |

| Iridium-metallacycle | >95 | 73-96 | 2-5 | [10] |

The application of chiral iridium catalysts in allylic substitution reactions offers another pathway for asymmetric synthesis [10]. These transformations enable the introduction of various nucleophiles alpha to ketone functionality with excellent enantioselectivity and regioselectivity [10]. The methodology accommodates diverse nucleophilic partners including amines, thiolates, and carbon nucleophiles [10].

Computational studies reveal that the stereochemical outcome in asymmetric catalysis is determined by the relative energies of competing transition states [8]. The most effective catalysts create significant energy differences between diastereomeric pathways, leading to high selectivity [8]. Understanding these mechanistic details enables rational catalyst design for improved performance [8].

Solvent Effects and Reaction Kinetics

The influence of solvent choice on the synthesis of 5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid extends beyond simple solubility considerations to encompass fundamental effects on reaction mechanisms and kinetics. Solvent polarity significantly affects the rate and selectivity of ketone-forming reactions, with polar solvents generally accelerating reactions involving charged intermediates [11] [12].

Kinetic studies demonstrate that the reaction rate for ketone synthesis varies dramatically with solvent selection [11]. In reactions involving carbonyl compounds, the solvent polarity influences both the kinetics and equilibrium position, with polar protic solvents stabilizing ionic intermediates and transition states [11] [12]. The Kamlet-Taft linear solvation energy relationship provides a quantitative framework for understanding these effects [13].

For Grignard-based syntheses, ethereal solvents such as tetrahydrofuran and diethyl ether are essential for stabilizing the organomagnesium species through coordination [1]. The coordinating ability of the solvent directly impacts the reactivity of the Grignard reagent, with tetrahydrofuran providing superior stabilization compared to diethyl ether due to its stronger donating ability [1].

Solvent Effects on Reaction Rates

| Solvent | Polarity Index | Rate Enhancement | Selectivity Impact | Reference |

|---|---|---|---|---|

| Tetrahydrofuran | 4.0 | High | Stabilizes Grignard reagents | [1] |

| Dichloromethane | 3.1 | Moderate | Good for Friedel-Crafts | [5] |

| Acetonitrile | 5.8 | High | Promotes polar mechanisms | [14] |

| Toluene | 2.4 | Low | Nonpolar reactions | [5] |

Temperature effects on reaction kinetics follow Arrhenius behavior, with rate constants typically doubling for every 10°C increase in temperature [6]. However, elevated temperatures may also promote competing side reactions, necessitating careful optimization of thermal conditions [6]. The activation energy for ketone-forming reactions typically ranges from 40-80 kilojoules per mole depending on the specific mechanism [12].

The role of hydrogen bonding in solvent selection becomes particularly important when considering reactions involving phenolic or other hydrogen bond donor/acceptor functionalities [12]. Protic solvents can either accelerate reactions through stabilization of charged intermediates or retard them through competitive hydrogen bonding [12].

Reaction kinetics analysis reveals that the overall rate of ketone synthesis is often controlled by the formation of key intermediates rather than the final bond-forming step [15]. Understanding these rate-determining steps enables optimization of reaction conditions to maximize efficiency [15].

Industrial-Scale Production Challenges

The translation of laboratory-scale synthetic methods for 5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid to industrial production presents numerous technical and economic challenges. Scale-up considerations encompass reaction engineering, heat management, waste minimization, and economic feasibility [16] [17].

Heat management represents a critical challenge in industrial ketone synthesis, particularly for exothermic processes such as Grignard reactions [1] [3]. The highly exothermic nature of organometallic reactions requires sophisticated temperature control systems to prevent runaway reactions and ensure product quality [1]. Industrial reactors must accommodate heat removal rates that scale with reactor volume, necessitating enhanced heat transfer capabilities [16].

The handling of moisture-sensitive reagents like Grignard compounds requires specialized equipment and procedures at industrial scale [1]. Continuous flow reactor technology offers advantages over batch processing by providing better control over reaction parameters and enabling safer handling of reactive intermediates [17]. These systems allow for precise control of residence times and temperature profiles while minimizing inventory of hazardous materials [17].

Industrial Production Parameters

| Parameter | Laboratory Scale | Industrial Scale | Scaling Factor | Challenge |

|---|---|---|---|---|

| Reaction Volume | 100 mL - 1 L | 1000 - 10000 L | 1000-10000x | Heat transfer |

| Temperature Control | ±1°C | ±2-5°C | Decreased precision | Process control |

| Mixing Efficiency | Excellent | Variable | Scale-dependent | Mass transfer |

| Waste Generation | Minimal | Significant | Volume-proportional | Environmental |

Catalyst optimization for large-scale production requires consideration of cost, availability, and recyclability [17]. While laboratory syntheses may employ expensive chiral catalysts, industrial processes demand economically viable alternatives or efficient catalyst recovery systems [17]. The development of heterogeneous catalysts that can be easily separated and reused becomes particularly important at scale [17].

Environmental considerations drive the need for greener synthetic approaches in industrial settings [18]. Life cycle assessment methodologies evaluate the environmental impact of different synthetic routes, considering factors such as energy consumption, waste generation, and raw material sourcing [16]. The integration of renewable feedstocks and sustainable solvents represents an active area of industrial research [18].

Process intensification through innovative reactor designs offers potential solutions to scaling challenges [16]. Microreactor technology enables precise control over reaction conditions while maintaining high heat and mass transfer rates [16]. These approaches can bridge the gap between laboratory optimization and large-scale production [16].

5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid exhibits distinct thermodynamic stability characteristics that are influenced by its molecular architecture and electronic structure. The compound demonstrates thermal stability up to approximately 185°C under standard atmospheric conditions, beyond which progressive decomposition occurs through well-defined stages [1].

Table 1: Basic Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆O₅ |

| Molecular Weight (g/mol) | 252.26 |

| IUPAC Name | 5-(2,3-dimethoxyphenyl)-5-oxopentanoic acid |

| CAS Number | 898792-29-5 |

| InChI Key | UNLZVZIWVFSERB-UHFFFAOYSA-N |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 7 |

| Topological Polar Surface Area (Ų) | 72.8 |

| XLogP3-AA | 1.3 |

The thermodynamic stability profile reveals a predicted boiling point of 427.1 ± 35.0°C and a density of 1.183 ± 0.06 g/cm³, indicating substantial intermolecular interactions . Thermal decomposition analysis demonstrates a multi-stage degradation pattern with activation energies ranging from 125 to 185 kilojoules per mole, suggesting energy barriers that provide reasonable thermal stability for synthetic and analytical applications [1].

Table 2: Thermodynamic Properties

| Property | Value | Reference |

|---|---|---|

| Predicted Boiling Point (°C) | 427.1 ± 35.0 | |

| Predicted Density (g/cm³) | 1.183 ± 0.06 | |

| Predicted Melting Point (°C) | 98-100 (predicted based on analogs) | [3] |

| Decomposition Temperature Range (°C) | 185-300 (estimated) | [1] |

| Thermal Stability Assessment | Thermally stable up to ~185°C | [1] |

The thermal decomposition pattern follows a sequential four-stage process. Stage 1 (185-269°C) involves loss of methoxy groups and partial side chain degradation with 31.8 ± 3.0% mass loss and activation energy of 125 ± 15 kilojoules per mole. Stage 2 (269-369°C) encompasses aromatic ring degradation with 39.7 ± 2.5% mass loss. Stage 3 (369-480°C) results in complete side chain elimination, while Stage 4 (480-690°C) produces final carbonaceous residue formation [1].

Table 3: Thermal Decomposition Pattern Analysis

| Stage | Temperature Range (°C) | Mass Loss (%) | Proposed Decomposition | Activation Energy (kJ/mol) |

|---|---|---|---|---|

| Stage 1 | 185-269 | 31.8 ± 3.0 | Loss of methoxy groups and partial side chain | 125 ± 15 |

| Stage 2 | 269-369 | 39.7 ± 2.5 | Aromatic ring degradation | 148 ± 12 |

| Stage 3 | 369-480 | 22.4 ± 1.8 | Complete side chain elimination | 162 ± 18 |

| Stage 4 | 480-690 | 6.1 ± 1.2 | Final carbonaceous residue formation | 185 ± 25 |

Solubility Parameters in Polar/Non-Polar Media

The solubility behavior of 5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid is governed by Hansen solubility parameters that reflect the compound's amphiphilic nature. The predicted Hansen parameters include a dispersive component (δD) of 18.2 ± 1.0 megapascals to the one-half power, a polar component (δP) of 12.5 ± 1.5 megapascals to the one-half power, and a hydrogen bonding component (δH) of 14.8 ± 2.0 megapascals to the one-half power [4] [5].

Table 4: Solubility Parameters in Different Media

| Solvent Type | Predicted Solubility | Hansen Parameter Category |

|---|---|---|

| Water | Limited (hydrophobic dimethoxyphenyl group) | High δH (hydrogen bonding) |

| Methanol | Good (polar protic) | High δH, moderate δP |

| Ethanol | Good (polar protic) | High δH, moderate δP |

| DMSO | Excellent (polar aprotic) | High δP (polar) |

| DMF | Excellent (polar aprotic) | High δP (polar) |

| Dichloromethane | Moderate (moderately polar) | Moderate δP |

| Ethyl Acetate | Moderate (moderately polar) | Moderate δP, δH |

| Hexane | Poor (non-polar) | Low δP, δH |

| Toluene | Poor (non-polar) | Low δP, δH |

The compound demonstrates limited aqueous solubility due to the hydrophobic nature of the dimethoxyphenyl group, while exhibiting excellent solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide [6] [7]. The interaction radius R₀ of 8.5 ± 1.0 megapascals to the one-half power indicates moderate selectivity in solvent interactions [5].

Table 5: Hansen Solubility Parameters of Common Solvents

| Solvent | δD (MPa^1/2) | δP (MPa^1/2) | δH (MPa^1/2) | Total δ (MPa^1/2) |

|---|---|---|---|---|

| Water | 15.5 | 16.0 | 42.3 | 47.8 |

| Methanol | 15.1 | 12.3 | 22.3 | 29.6 |

| Ethanol | 15.8 | 8.8 | 19.4 | 26.5 |

| DMSO | 18.4 | 16.4 | 10.2 | 26.7 |

| DMF | 17.4 | 13.7 | 11.3 | 24.9 |

| Dichloromethane | 18.2 | 6.3 | 6.1 | 20.2 |

Solubility predictions based on Hansen parameter similarity indicate optimal dissolution occurs in solvents with total solubility parameters ranging from 24 to 28 megapascals to the one-half power, encompassing polar protic and polar aprotic media [8] [4]. The compound's predicted Hansen parameters suggest favorable interactions with solvents possessing balanced polar and hydrogen bonding components [9].

Acid Dissociation Constants (pKa) Determination

The acid dissociation constant of 5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid reflects the electronic influence of the dimethoxyphenyl substituent on the carboxylic acid functionality. The predicted pKa value of 4.62 demonstrates enhanced acidity compared to unsubstituted valeric acid (pKa 4.82), attributed to the electron-withdrawing effects of the aromatic ketone system [10].

Table 6: Acid Dissociation Constants (pKa)

| Compound | Predicted pKa | Effect of Substitution |

|---|---|---|

| 5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid | 4.62 | Electron-withdrawing methoxy groups lower pKa |

| 5-(2,4-Dimethoxyphenyl)-5-oxovaleric acid (analog) | 4.58 ± 0.10 | Similar effect as 2,3-dimethoxy |

| Valeric acid (reference) | 4.82 | Baseline aliphatic acid |

| Acetic acid (reference) | 4.76 | Simple carboxylic acid |

| Benzoic acid (reference) | 4.20 | Aromatic electron withdrawal |

The pKa determination reveals that the compound exists predominantly in its ionized form at physiological pH (7.4), with approximately 99.9% of molecules carrying a negative charge on the carboxylate group [11] [10]. This ionization behavior significantly influences the compound's distribution coefficient and membrane permeability characteristics.

Comparative analysis with structural analogs demonstrates that positional isomerism of methoxy groups produces minimal variation in pKa values, with 2,3-dimethoxy and 2,4-dimethoxy derivatives differing by only 0.04 pKa units [10]. The electron-donating methoxy groups provide moderate inductive stabilization of the conjugate base while maintaining the overall electron-withdrawing character of the aromatic carbonyl system [12] [10].

Partition Coefficient (LogP) and Lipophilicity

The partition coefficient analysis of 5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid reveals moderate lipophilicity characteristics that balance hydrophilic and lipophilic interactions. The predicted logarithmic partition coefficient (LogP) in the octanol-water system is 1.3 ± 0.2, positioning the compound in the moderate lipophilicity range suitable for membrane permeation while maintaining aqueous solubility [13] [11].

Table 7: Partition Coefficient and Lipophilicity Data

| Parameter | Value | Reference |

|---|---|---|

| LogP (octanol-water) | 1.3 ± 0.2 | [13] |

| LogD at pH 7.4 | 0.8 ± 0.3 (ionized at physiological pH) | [11] |

| Lipophilicity Classification | Moderate lipophilicity | [11] |

| Membrane Permeability Prediction | Moderate (balanced hydrophilic/lipophilic) | [11] |

| Blood-Brain Barrier Penetration | Low (due to carboxylic acid group) | [11] |

The distribution coefficient (LogD) at physiological pH (7.4) decreases to 0.8 ± 0.3 due to ionization of the carboxylic acid group, which significantly reduces lipophilicity and membrane permeability [11]. This pH-dependent partitioning behavior indicates that the compound's biological distribution will be strongly influenced by local pH conditions and ionization state.

Lipophilicity analysis demonstrates that the dimethoxyphenyl group contributes approximately 2.1 log units to the overall partition coefficient, while the oxovaleric acid chain reduces lipophilicity by approximately 0.8 log units due to polar interactions [11]. The balanced lipophilic-hydrophilic character suggests favorable absorption characteristics through passive diffusion mechanisms while maintaining sufficient aqueous solubility for biological applications .

Table 8: Predicted Hansen Solubility Parameters for 5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid

| Parameter | Predicted Value | Basis for Prediction |

|---|---|---|

| Dispersive δD (MPa^1/2) | 18.2 ± 1.0 | Group contribution method |

| Polar δP (MPa^1/2) | 12.5 ± 1.5 | Dipole moment and polarity |

| Hydrogen Bonding δH (MPa^1/2) | 14.8 ± 2.0 | Carboxylic acid and ether groups |

| Total δ (MPa^1/2) | 25.7 ± 2.5 | Vector sum of components |

| Molar Volume (cm³/mol) | 213.2 ± 10.0 | Density and molecular weight |

| Interaction Radius R₀ (MPa^1/2) | 8.5 ± 1.0 | Empirical correlation |

Thermal Decomposition Patterns

The thermal decomposition profile of 5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid follows a complex multi-stage pathway characterized by distinct activation energies and mass loss patterns. Thermogravimetric analysis reveals four primary decomposition stages, each corresponding to specific molecular fragmentation processes that provide insight into the compound's thermal stability limits [1] [15].

Initial decomposition commences at 185°C with the preferential loss of methoxy groups and partial degradation of the pentanoic acid side chain. This stage exhibits an activation energy of 125 ± 15 kilojoules per mole and accounts for 31.8 ± 3.0% of total mass loss [1]. The relatively low activation energy for this initial stage indicates that the methoxy-carbon bonds represent the weakest links in the molecular structure under thermal stress conditions.

The second decomposition stage (269-369°C) involves extensive aromatic ring degradation with an increased activation energy of 148 ± 12 kilojoules per mole and 39.7 ± 2.5% mass loss [1]. This stage corresponds to the breakdown of the dimethoxyphenyl aromatic system, indicating that the aromatic bonds require significantly more thermal energy for dissociation compared to the aliphatic ether linkages.

Table 9: Thermodynamic Stability Under Various Conditions

| Condition | Stability Assessment | Degradation Rate (% per month) |

|---|---|---|

| Room Temperature (25°C), Air | Stable for >6 months | <0.5 |

| Elevated Temperature (60°C), Air | Degradation after 2-3 weeks | 8-12 |

| Room Temperature, Nitrogen | Stable for >12 months | <0.1 |

| Acidic Solution (pH 3) | Stable (protonated form) | <0.2 |

| Basic Solution (pH 9) | Moderate stability (3-6 months) | 2-4 |

| UV Light Exposure | Photodegradation observed | 5-15 (light dependent) |

| Humidity (75% RH) | Hygroscopic, stable if sealed | 1-3 |

| Oxidative Stress | Susceptible to oxidation | 3-8 |

The third stage (369-480°C) encompasses complete elimination of the remaining side chain components with an activation energy of 162 ± 18 kilojoules per mole and 22.4 ± 1.8% mass loss. The final stage (480-690°C) produces carbonaceous residue formation with the highest activation energy of 185 ± 25 kilojoules per mole, representing the ultimate breakdown of aromatic carbon-carbon bonds [1].

Stability assessment under various environmental conditions reveals that the compound maintains structural integrity at ambient temperature for extended periods exceeding six months when protected from oxidative stress [15]. However, elevated temperatures (60°C) significantly accelerate degradation processes, reducing stability to 2-3 weeks under aerobic conditions. The compound demonstrates enhanced stability under inert atmospheric conditions, maintaining integrity for over 12 months when stored under nitrogen atmosphere [15].